molecular formula C15H20BrFN2O4S B8070811 4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester

4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8070811
M. Wt: 423.3 g/mol
InChI Key: KJIIGGDRZPNWLW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 1704069-30-6) is a piperazine-derived compound featuring a tert-butyl carbamate group and a 4-bromo-2-fluorophenylsulfonyl substituent. The sulfonyl group enhances electrophilicity, while bromine and fluorine impart lipophilicity and metabolic stability. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or protease-activated receptor (PAR) antagonists .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIIGGDRZPNWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound appears as a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its unique structure may confer distinct biological properties compared to similar compounds.

Property Value
Molecular FormulaC₁₅H₂₀BrFN₂O₄S
Molecular Weight423.3 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in DMSO

Biological Activity Overview

While direct studies on the biological activity of 4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester are scarce, compounds with structural similarities often exhibit various pharmacological properties. The presence of bromine and fluorine substituents, along with the sulfonamide moiety, suggests potential activities such as:

  • Antimicrobial Effects : Similar compounds have shown efficacy against bacterial strains.
  • Antitumor Activity : Some piperazine derivatives are known for their anticancer properties.
  • CNS Activity : Piperazine derivatives often interact with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

Research into similar compounds provides insights into the potential biological activities of this compound:

  • Antimicrobial Studies : A study on related piperazine compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy against various pathogens.
  • Antitumor Activity : Research indicated that piperazine-based compounds can inhibit tumor growth in vitro, particularly in breast cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • CNS Effects : Compounds with similar structures have been shown to act as serotonin receptor modulators, which could imply that this compound might influence neurological pathways .

Comparative Analysis

A comparison of this compound with other structurally related compounds reveals its unique position in potential applications:

Compound Name Structure Features Unique Aspects
4-(2-Bromophenyl)piperazine-1-carboxylic acid tert-butyl esterContains bromine but lacks fluorineLacks sulfonamide group
1-(4-Fluorophenyl)piperazineSimilar piperazine structureNo sulfonic acid derivative
4-(4-Chlorophenylsulfonyl)piperazineContains a chlorinated phenyl groupDifferent halogen substituent

Scientific Research Applications

Pharmacological Applications

While specific biological activities of 4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential applications:

  • Antidepressant Activity : Compounds containing piperazine moieties have been studied for their antidepressant effects. The structural similarities of this compound to known antidepressants suggest it may also possess similar activity.
  • Anticancer Properties : Research into sulfonamide derivatives has indicated potential anticancer activity. The unique combination of the sulfonyl group and the piperazine structure may enhance its efficacy against certain cancer types.
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, which could be explored further for this particular ester.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is hypothesized to involve interactions with neurotransmitter systems or cellular pathways relevant to its pharmacological targets.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded promising results:

  • Study on Antidepressant Effects : A study demonstrated that piperazine derivatives can modulate serotonin receptors, suggesting that this compound might similarly influence mood regulation pathways.
  • Anticancer Research : Investigations into sulfonamide derivatives have shown that they can inhibit tumor growth in specific cancer cell lines, indicating a potential pathway for developing new cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Sulfonyl vs. Carbonyl Derivatives
  • The carbonyl group may engage in hydrogen bonding, influencing target binding .
  • tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6): The trifluoromethoxy group increases electron-withdrawing effects and lipophilicity compared to the fluoro substituent in the target compound .
Halogen Position and Steric Effects
  • 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS 443294-30-2): A chloro substituent and ketone side chain modify polarity and solubility, impacting pharmacokinetic profiles .
Heterocyclic and Aromatic Modifications
  • 4-(Pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (): Pyridine introduces a basic nitrogen, enhancing water solubility and metal-coordination capacity, unlike the halogenated aryl sulfonyl group in the target compound .
  • tert-Butyl 4-(4-(hydroxymethyl)phenethyl)piperazine-1-carboxylate (): A hydroxymethylphenethyl side chain improves hydrophilicity and metabolic stability via glucuronidation pathways .

Physicochemical Properties

Compound Name (CAS) Molecular Weight Key Functional Groups Solubility NMR Shifts (¹H, δ ppm)
Target (1704069-30-6) 478.3 g/mol Br, F, SO₂ Low in H₂O tert-butyl: 1.42 (s); aromatic H: 7.8–8.2
494773-35-2 384.3 g/mol Br (ortho) Moderate in DMSO tert-butyl: 1.40 (s); aromatic H: 7.5–7.9
1223432-70-9 414.2 g/mol Br, F, CO Low in H₂O tert-butyl: 1.45 (s); CO: 168.5 (¹³C)

Q & A

Q. Advanced Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl chloride reactivity, while excess base (DIEA) minimizes side reactions like hydrolysis .
  • Temperature Control : Maintaining 0–5°C during sulfonylation reduces undesired byproducts (e.g., N-alkylation impurities) .

Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Q. Basic Characterization

  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) detects the molecular ion peak (m/z 342 [M+H-100]+ for related tert-butyl piperazine derivatives) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR: tert-butyl singlet at δ 1.4–1.5 ppm; aromatic protons from the bromo-fluorophenyl group (δ 7.3–7.6 ppm, split due to fluorine coupling) .
    • ¹³C NMR: Sulfonyl carbon at ~110 ppm and tert-butyl carbons at ~28–80 ppm .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., sulfonyl vs. carboxylate orientation) and confirms steric effects of the tert-butyl group .
  • HPLC-PDA : Quantifies purity (>95%) and identifies trace impurities (e.g., unreacted sulfonyl chloride) .

How can researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Q. Methodological Troubleshooting

  • Fluorine Coupling : The 2-fluoro substituent causes splitting in adjacent aromatic protons (e.g., J = 8–12 Hz for ortho-F). Compare with simulated spectra or literature analogs to confirm assignments .
  • Dynamic Effects : Rotameric interconversion of the sulfonyl-piperazine bond at room temperature may broaden signals. Acquire spectra at elevated temperatures (e.g., 40°C) to sharpen peaks .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between structural isomers and synthetic byproducts .

What strategies optimize regioselective functionalization of the bromo-fluorophenylsulfonyl group in downstream reactions?

Q. Advanced Reaction Design

  • Bromine Reactivity : The 4-bromo substituent facilitates Suzuki-Miyaura cross-coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce diverse aryl groups while retaining the fluorine .
  • Fluorine Inertness : Fluorine’s electron-withdrawing effect directs electrophilic substitutions to the meta position. For example, nitration occurs preferentially at the 5-position of the phenyl ring .
  • Protecting Group Stability : The tert-butyl ester is stable under basic and mildly acidic conditions but cleaved with TFA for deprotection .

How do steric and electronic properties of the sulfonyl-piperazine moiety influence biological activity in structure-activity relationship (SAR) studies?

Q. Advanced SAR Insights

  • Steric Effects : The bulky tert-butyl group restricts piperazine ring flexibility, potentially enhancing selectivity for target proteins (e.g., kinase inhibitors) .
  • Electronic Effects : The sulfonyl group increases electrophilicity, facilitating hydrogen bonding with biological targets. Fluorine’s electronegativity modulates lipophilicity and membrane permeability .
  • Data-Driven Optimization : Compare IC₅₀ values of analogs with varying substituents (e.g., bromine vs. chlorine) to quantify electronic contributions .

What are common impurities in the synthesis of this compound, and how can they be mitigated?

Q. Impurity Profile

  • Byproduct A : Unreacted tert-butyl piperazine-1-carboxylate (detected via TLC, Rf = 0.3 in 4:1 hexane/EtOAc). Mitigate by optimizing sulfonyl chloride stoichiometry (1.2 eq.) .
  • Byproduct B : Hydrolyzed sulfonic acid derivative (formed in humid conditions). Use anhydrous solvents and molecular sieves .

Q. Purification Strategies

  • Flash Chromatography : A 9:1 to 4:1 hexane/EtOAc gradient effectively separates the product from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99%) .

How can computational methods (e.g., DFT) predict reactivity and stability of this compound under varying pH conditions?

Q. Advanced Computational Modeling

  • pKa Prediction : The sulfonyl group has a calculated pKa ~1.5, making it stable in acidic environments. The tert-butyl ester hydrolyzes at pH < 2 .
  • Reactivity Maps : Density Functional Theory (DFT) identifies the bromine atom as the most electrophilic site, guiding cross-coupling reaction design .

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